2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1029763-53-8
VCID: VC6860007
InChI: InChI=1S/C18H22N4O2S/c1-13-10-17(21-18(19-13)22-8-3-4-9-22)24-12-16(23)20-14-6-5-7-15(11-14)25-2/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,20,23)
SMILES: CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=CC=C3)SC
Molecular Formula: C18H22N4O2S
Molecular Weight: 358.46

2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide

CAS No.: 1029763-53-8

Cat. No.: VC6860007

Molecular Formula: C18H22N4O2S

Molecular Weight: 358.46

* For research use only. Not for human or veterinary use.

2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide - 1029763-53-8

Specification

CAS No. 1029763-53-8
Molecular Formula C18H22N4O2S
Molecular Weight 358.46
IUPAC Name 2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide
Standard InChI InChI=1S/C18H22N4O2S/c1-13-10-17(21-18(19-13)22-8-3-4-9-22)24-12-16(23)20-14-6-5-7-15(11-14)25-2/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,20,23)
Standard InChI Key UAQXRIAJJCZBIB-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=CC=C3)SC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct domains: a 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl group, an ether-linked acetamide bridge, and a 3-(methylthio)phenyl substituent. The pyrimidine ring (C4_4H3_3N2_2) serves as the central scaffold, with substitutions at positions 2, 4, and 6 influencing electronic distribution and steric accessibility .

Pyrimidine Core Modifications

  • Position 2: A pyrrolidin-1-yl group (C4_4H8_8N) introduces a saturated five-membered ring, enhancing hydrophobic interactions with target proteins .

  • Position 6: A methyl group (CH3_3) contributes to metabolic stability by reducing oxidative deamination susceptibility .

Acetamide Linker

The ether-oxygen atom connects the pyrimidine ring to the acetamide functional group (CH3_3CONH), which facilitates hydrogen bonding with kinase domains .

Aromatic Substituent

The 3-(methylthio)phenyl group (C6_6H4_4-S-CH3_3) provides electron-rich regions for π-π stacking interactions, a feature correlated with enhanced binding affinity in kinase inhibitors .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC18_{18}H22_{22}N4_4O2_2S
Molecular Weight358.46 g/mol
XLogP3-AA3.2 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Spectroscopic Characterization

Structural validation of the compound relies on advanced spectroscopic techniques:

  • 1^1H NMR: Peaks at δ 2.35 ppm (singlet, CH3_3-S), δ 3.45–3.60 ppm (multiplet, pyrrolidine CH2_2), and δ 7.25–7.40 ppm (aromatic protons) .

  • IR Spectroscopy: Stretching vibrations at 1650 cm1^{-1} (amide C=O) and 1240 cm1^{-1} (C-O-C ether).

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound is synthesized via a convergent approach, combining pyrimidine intermediate synthesis with acetamide coupling:

  • Pyrimidine Intermediate: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol is prepared through nucleophilic substitution of 2-chloro-6-methylpyrimidin-4-ol with pyrrolidine .

  • Acetamide Formation: Reaction of chloroacetyl chloride with 3-(methylthio)aniline yields N-(3-(methylthio)phenyl)chloroacetamide.

  • Etherification: Williamson ether synthesis couples the pyrimidine intermediate with the acetamide derivative under basic conditions (K2_2CO3_3, DMF, 80°C) .

Table 2: Synthetic Optimization Parameters

ParameterOptimal Condition
Reaction Temperature80°C
SolventDimethylformamide (DMF)
BasePotassium Carbonate
Reaction Time12 hours

Purification and Yield

Crude product purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) achieves 68% isolated yield. High-performance liquid chromatography (HPLC) confirms >98% purity .

Biochemical and Pharmacological Profile

Kinase Inhibition Mechanism

Structural analogs demonstrate selective inhibition of cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs) . Molecular docking studies suggest:

  • Binding Pocket Interaction: The pyrimidine ring occupies the ATP-binding site, with the pyrrolidine group forming van der Waals contacts with hydrophobic residues .

  • Allosteric Modulation: The 3-(methylthio)phenyl group stabilizes the DFG-out conformation in kinases, impairing catalytic activity .

In Vitro Activity

  • IC50_{50} against CDK2: 42 nM (compared to 58 nM for reference inhibitor roscovitine) .

  • Apoptosis Induction: 48-hour treatment (10 μM) increases caspase-3/7 activity by 4.2-fold in HCT-116 colorectal cancer cells .

Table 3: Pharmacokinetic Parameters (Predicted)

ParameterValue
Plasma Protein Binding89%
Half-life (Human)6.7 hours
CYP3A4 InhibitionModerate (Ki = 8.3 μM)

Therapeutic Applications and Clinical Relevance

Oncology

Preclinical studies highlight antitumor efficacy in xenograft models:

  • Breast Cancer (MCF-7): 60% reduction in tumor volume after 21-day oral administration (50 mg/kg/day) .

  • Synergy with Paclitaxel: Combination index (CI) = 0.32, indicating strong synergistic effects .

Inflammatory Diseases

The compound suppresses TNF-α production in LPS-stimulated macrophages (EC50_{50} = 0.78 μM), suggesting potential in rheumatoid arthritis management .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator